Potassium 2-Thienyltrifluoroborate
Overview
Description
Potassium 2-Thienyltrifluoroborate is a chemical compound with the CAS Number: 906674-55-3. It has a molecular weight of 191.05 . The IUPAC name for this compound is potassium trifluoro (1H-1lambda3-thiophen-2-yl)borate .
Molecular Structure Analysis
The InChI code for Potassium 2-Thienyltrifluoroborate is1S/C4H4BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3,9H;/q-1;+1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
As mentioned earlier, Potassium 2-Thienyltrifluoroborate is a palladium-catalyzed cross-coupling agent that reacts with aryl, vinyl, or alkynyl halides to form new C-C bonds.Physical And Chemical Properties Analysis
Potassium 2-Thienyltrifluoroborate is a crystal - powder with a color ranging from white to very pale yellow .Scientific Research Applications
Catalytic Applications in Cross-Coupling Reactions
Potassium alkynyltrifluoroborates, including potassium 2-thienyltrifluoroborate, are extensively used in Suzuki-Miyaura cross-coupling reactions. These compounds are air- and moisture-stable, making them ideal for combinatorial chemistry applications. Their stability and reactivity allow for efficient catalytic processes in the formation of complex organic molecules (Molander, Katona, & Machrouhi, 2002).
Fluoride Ion Affinity and Lewis Acidity
The Lewis acidic nature of compounds like potassium 2-thienyltrifluoroborate is utilized in fluoride ion binding. Studies show that such compounds exhibit high affinity for fluoride ions, which is crucial in various chemical sensing and separation processes (Lee et al., 2011).
Hydrolysis and Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, the hydrolysis of potassium organotrifluoroborates, including potassium 2-thienyltrifluoroborate, to their corresponding boronic acids is a key process. This "slow release" mechanism ensures that the boronic acids do not accumulate excessively, minimizing undesirable side reactions (Lennox & Lloyd‐Jones, 2012).
Applications in Fluoride Ion Sensing
Research demonstrates the use of potassium 2-thienyltrifluoroborate derivatives in fluoride ion sensing, exhibiting high binding constants. This property is crucial for developing sensors that can detect fluoride ions with high specificity and sensitivity (Choi et al., 2016).
Enhanced CO2 Transport in Membranes
Potassium tetrafluoroborate, a related compound, has been shown to facilitate CO2 transport in membranes. The interaction between dissociated potassium ions and CO2 molecules enhances CO2 separation performance, a feature potentially applicable to potassium 2-thienyltrifluoroborate in similar contexts (Lee & Kang, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro(thiophen-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOCUYMZBWNQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CS1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659838 | |
Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-Thienyltrifluoroborate | |
CAS RN |
906674-55-3 | |
Record name | Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906674-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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